1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole

Catalog No.
S13783280
CAS No.
M.F
C8H13N3
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole

Product Name

1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole

IUPAC Name

1-methyl-4-pyrrolidin-3-ylimidazole

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C8H13N3/c1-11-5-8(10-6-11)7-2-3-9-4-7/h5-7,9H,2-4H2,1H3

InChI Key

ZTUCTLYWLYTWEI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C2CCNC2

1-Methyl-4-(pyrrolidin-3-yl)-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a methyl group and a pyrrolidine moiety. The imidazole ring consists of two nitrogen atoms and three carbon atoms, making it an aromatic system. The presence of the pyrrolidine group contributes to the compound's unique properties and potential biological activities. This compound is of interest in medicinal chemistry due to its structural similarities to biologically active molecules.

The chemical reactivity of 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole can be attributed to the imidazole ring, which can undergo various reactions typical for heterocycles. These include:

  • Electrophilic Aromatic Substitution: The imidazole ring can participate in electrophilic substitution reactions at the carbon atoms adjacent to the nitrogen atoms.
  • Nucleophilic Substitution: The nitrogen atoms can act as nucleophiles, allowing for substitution reactions with electrophilic reagents.
  • Condensation Reactions: The pyrrolidine group can participate in condensation reactions, potentially forming larger molecular structures or polymers.

These reactions are critical for synthesizing derivatives or exploring the compound's reactivity in drug development.

1-Methyl-4-(pyrrolidin-3-yl)-1H-imidazole exhibits various biological activities, primarily due to the imidazole moiety, which is found in many biologically relevant compounds. Key points include:

  • Antimicrobial Activity: Compounds containing imidazole rings are known for their antimicrobial properties, often used in antifungal and antibacterial agents.
  • CNS Activity: The pyrrolidine component may contribute to central nervous system effects, potentially influencing neurotransmitter systems.
  • Enzyme Inhibition: Imidazole derivatives have been reported to inhibit specific enzymes, making them candidates for therapeutic agents targeting metabolic pathways.

Several synthetic routes can be employed to produce 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole:

  • Condensation Reactions: One method involves the condensation of 1-methylimidazole with pyrrolidine derivatives under acidic or basic conditions.
  • Cyclization Reactions: Another approach includes cyclizing appropriate precursors that contain both imidazole and pyrrolidine functionalities.
  • Modification of Existing Compounds: Starting from known imidazole derivatives, one can introduce the pyrrolidine group through nucleophilic substitution or other functionalization methods.

These methods allow for variations in yield and purity depending on reaction conditions and starting materials.

The applications of 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole span various fields:

  • Pharmaceuticals: Its potential as a drug candidate for treating infections or neurological disorders makes it valuable in medicinal chemistry.
  • Material Science: As part of polymeric materials, imidazoles can enhance properties such as thermal stability and conductivity.
  • Catalysis: Imidazole derivatives are often used as catalysts or ligands in organic synthesis due to their ability to stabilize transition states.

Research into the interactions of 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole with biological targets is essential for understanding its pharmacological profile. Studies may include:

  • Binding Affinity Assays: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action Studies: Investigating how the compound exerts its biological effects at the molecular level.
  • Toxicity Assessments: Understanding potential side effects or toxicological profiles through in vitro and in vivo studies.

Such studies are crucial for advancing this compound toward therapeutic use.

Several compounds share structural similarities with 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Methyl-1-(pyrrolidin-3-yl)-1H-imidazoleContains a methyl group on imidazoleExhibits different biological activity
1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-oneHydroxyl group on pyrrolidinePotentially different pharmacokinetics
1-MethylimidazoleSimple imidazole structureWidely used in pharmaceuticals

These compounds highlight the diversity within imidazole derivatives while emphasizing the unique combination of methyl and pyrrolidine functionalities present in 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole. Each compound brings distinct biological activities and applications, underscoring the importance of structural modifications in drug design.

Imidazole derivatives have been pivotal in medicinal chemistry since the 19th century. The first synthesis of imidazole by Heinrich Debus in 1858 marked the beginning of systematic exploration into its derivatives. By the mid-20th century, imidazole-based compounds like ketoconazole and clotrimazole revolutionized antifungal therapies, demonstrating the scaffold's adaptability to pharmacological optimization. The integration of pyrrolidine into imidazole systems, as seen in 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole, emerged from efforts to enhance bioavailability and target specificity. Pyrrolidine's saturated five-membered ring introduced conformational flexibility, enabling improved interactions with biological targets.

Structural Significance of Pyrrolidine-Substituted Imidazole Systems

The molecular architecture of 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole combines two pharmacologically privileged motifs:

  • Imidazole Core: The 1H-imidazole ring provides aromaticity, hydrogen-bonding capability (via N3-H), and π-π stacking potential, critical for binding to enzymatic active sites.
  • Pyrrolidine Substituent: The pyrrolidin-3-yl group at the 4-position introduces stereochemical complexity and sp³-hybridized carbons, modulating solubility and steric interactions.

Table 1: Key Structural Features of 1-Methyl-4-(pyrrolidin-3-yl)-1H-imidazole

FeatureDescriptionSource
Molecular FormulaC₈H₁₃N₃
Imidazole SubstitutionMethyl at N1, pyrrolidin-3-yl at C4
Pyrrolidine GeometryChair conformation with axial/equatorial hydrogen flexibility
Tautomerism1H-imidazole tautomer stabilized by methyl group at N1

This structural synergy enables applications in catalysis and drug design, where the pyrrolidine's nitrogen can participate in salt bridges or coordinate metals.

Positional Isomerism in Methyl-Pyrrolidinyl Imidazole Derivatives

Positional isomerism profoundly influences the physicochemical and biological properties of methyl-pyrrolidinyl imidazoles. For 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole:

  • Regiochemical Stability: The 4-position substituent avoids steric clashes with the N1-methyl group, unlike 2- or 5-substituted isomers.
  • Electronic Effects: Electron donation from pyrrolidine’s nitrogen alters imidazole’s aromatic electron density, affecting reactivity in nucleophilic substitutions.

Table 2: Comparative Properties of Positional Isomers

IsomerSubstitution PatternLogP (Predicted)Hydrogen Bond DonorsSource
1-Methyl-4-isomerN1-Me, C4-pyrrolidinyl0.871
1-Methyl-2-isomerN1-Me, C2-pyrrolidinyl0.921
1-Methyl-5-isomerN1-Me, C5-pyrrolidinyl0.851

Synthetic routes to the 4-isomer often employ directed lithiation strategies. For example, treatment of 1-methylimidazole with LDA (lithium diisopropylamide) generates a lithiated species at C2, which can be quenched with pyrrolidin-3-yl electrophiles to yield the 4-substituted product after rearomatization.

Traditional Cyclocondensation Approaches

Amine-Aldehyde Cyclization Strategies

The synthesis of 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole through amine-aldehyde cyclization strategies represents a fundamental approach in heterocyclic chemistry [1]. The traditional cyclocondensation methodology involves the formation of the imidazole ring through the reaction of an appropriate amine precursor with aldehyde components under controlled conditions [2].

The cyclocondensation of 2-methoxypyrroline with aminoacetonitrile hydrochloride in isopropanol under reflux conditions has been demonstrated to produce dihydropyrrolo[1,2-a]imidazol derivatives [2]. This methodology can be adapted for the synthesis of 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole by utilizing 2-methoxypyrroline as the pyrrolidine precursor and appropriate methylated imidazole intermediates [2].

The formation of the (1,5) or (3,4) bond in imidazole synthesis can be achieved through the reaction of an imidate with an α-aminoaldehyde or α-aminoacetal [3]. This approach provides excellent regioselectivity for the desired substitution pattern required for 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole synthesis [3].

The four-bond formation methodology, based on the Debus-Radziszewski imidazole synthesis, utilizes substituted glyoxal, aldehyde, amine, and ammonia or ammonium salt as starting materials [3]. This general method demonstrates good yields for substituted imidazoles and can be modified to incorporate the pyrrolidinyl substituent at the 4-position [3].

Table 1: Amine-Aldehyde Cyclization Reaction Conditions

Starting MaterialReagentSolventTemperatureYield RangeReference
2-MethoxypyrrolineAminoacetonitrile HClIsopropanolReflux65-75% [2]
α-AminoaldehydeImidateEthanol80°C70-85% [3]
Substituted GlyoxalAmine/NH₄⁺Water/Ethanol60-100°C60-80% [3]

Reductive Amination Pathways

Reductive amination represents a crucial synthetic pathway for the preparation of 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole, particularly for forming the critical carbon-nitrogen bonds between the imidazole and pyrrolidine moieties [4] [5]. The process involves the formation of an imine intermediate followed by selective reduction to yield the desired amine product [4].

The synthesis of imidazole N-substituted methanamines via reductive amination between formylimidazole derivatives and primary amines has been successfully demonstrated [5]. This methodology can be directly applied to the preparation of 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole by utilizing 4-formyl-1-methylimidazole and 3-aminopyrrolidine as starting materials [5].

Sodium cyanoborohydride serves as the preferred reducing agent for reductive amination reactions involving imidazole derivatives due to its selectivity for imine reduction in the presence of aldehydes [4] [6]. The reaction typically proceeds under mild conditions in alcoholic solvents at room temperature to moderate heating [4].

The intramolecular reductive amination approach has shown particular promise for creating bridged heterocyclic systems [4]. This methodology can be employed when the pyrrolidine and imidazole components are pre-linked through appropriate spacer units, allowing for cyclization to form the final product [4].

Table 2: Reductive Amination Reaction Parameters

Aldehyde ComponentAmine ComponentReducing AgentSolventTemperatureReaction TimeYield
4-Formyl-1-methylimidazole3-AminopyrrolidineNaBH₃CNMethanol25°C12-16 h75-82%
FormylimidazolePrimary AminesNaBH₄Ethanol40°C8-12 h70-85%
Imidazole AldehydesPyrrolidineNaBH(OAc)₃Dichloromethane20°C18-24 h65-80%

Novel Catalytic Synthesis Techniques

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions have emerged as powerful methodologies for the regioselective functionalization of imidazole rings, enabling the synthesis of complex derivatives such as 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole [7] [8]. Copper-catalyzed N-arylation reactions with arylboronic acids represent a particularly efficient approach for introducing substituents at the nitrogen positions of imidazole rings [7].

The copper-catalyzed N-arylation of free imidazoles with aryl halides has been developed using potassium phosphate as the base and dimethylformamide as the solvent [7]. These reactions proceed at relatively low temperatures (35-40°C) while maintaining high chemoselectivity and functional group tolerance [7]. The protocol can be adapted for the synthesis of 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole by utilizing appropriately substituted pyrrolidine-containing aryl halides [7].

Palladium-catalyzed cascade reactions involving imidazolyl-dienes have demonstrated the formation of complex spiro-heterocyclic structures through Heck-type carbopalladation followed by carbon-hydrogen activation [2]. This methodology provides access to highly functionalized imidazole derivatives with excellent regioselectivity [2].

The regioselective functionalization of imidazole rings at the carbon-2, carbon-4, or carbon-5 positions has been achieved through various transition metal-catalyzed carbon-carbon and carbon-nitrogen bond forming reactions [7]. These methods enable the synthesis of imidazole derivatives that cannot be accessed through conventional synthetic approaches [7].

Table 3: Transition Metal-Catalyzed Reactions for Imidazole Synthesis

Catalyst SystemSubstrate TypeReaction TypeTemperatureYield RangeSelectivity
CuI/K₃PO₄Aryl IodidesN-Arylation35-40°C85-95%>95%
Pd/LigandImidazolyl-dienesCascade Coupling80-120°C70-85%>90%
Cu(OAc)₂Arylboronic AcidsN-Arylation60-80°C75-90%>85%

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has revolutionized the preparation of imidazole derivatives by significantly reducing reaction times while improving yields and selectivity [9]. The application of microwave irradiation to the synthesis of 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole enables rapid and efficient formation of the heterocyclic framework [9].

The microwave-promoted synthesis of imidazole-containing compounds through sequential two-step, one-pot multicomponent reactions has been successfully demonstrated [9]. These reactions typically employ para-toluenesulfonic acid as a catalyst and ethanol as a green solvent under microwave irradiation conditions [9]. The methodology provides moderate to good yields (46-80%) with wide substrate scope [9].

Microwave irradiation at 200 watts and 100°C for 60-80 minutes has been optimized for the synthesis of novel imidazole derivatives [9]. The reaction progress can be monitored through thin-layer chromatography using hexane/ethyl acetate (1:2) as the mobile phase [9].

The microwave modification of traditional cyclocondensation methods has enabled the synthesis of 2-halosubstituted pyrrolo[1,2-a]imidazoles in 82% yield, representing a significant improvement over conventional heating methods [2]. This approach can be adapted for the preparation of various substituted imidazole derivatives including 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole [2].

Table 4: Microwave-Assisted Synthesis Parameters

Reaction TypePower (W)Temperature (°C)Time (min)SolventCatalystYield (%)
Multicomponent20010060-80Ethanolp-TsOH46-80
Cyclocondensation15012045-60DMFNone75-85
Coupling Reaction3008030-45ToluenePd Catalyst70-90

Purification and Characterization Protocols

Chromatographic Separation Techniques

The purification of 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole requires specialized chromatographic techniques due to the polar nature and basic properties of the compound [10] [11]. High-performance liquid chromatography represents the primary analytical and preparative method for the separation and quantification of imidazole derivatives [12].

Reverse-phase chromatography using carbon-18 columns has been extensively employed for the separation of imidazole compounds [10] [12]. The mobile phase composition typically consists of acetonitrile and aqueous buffer systems, with phosphoric acid or formic acid used for pH adjustment [12] [13]. For mass spectrometry-compatible applications, formic acid is preferred over phosphoric acid to maintain ionization efficiency [13].

Specialized imidazole-functionalized stationary phases have been developed for hydrophilic interaction chromatography applications [14]. These columns demonstrate excellent separation performance for polar compounds and can be used with pure water as the mobile phase for nucleobase and nucleoside separations [14] [15].

The chromatographic performance of silica-based imidazole-functionalized columns can be adjusted by modifying the bonding amounts of imidazole and octadecyl groups [15]. These mixed-mode columns provide versatility for both reversed-phase liquid chromatography and ion exchange chromatography applications [15].

Ion-pair chromatography has proven effective for the separation of basic imidazole derivatives, utilizing appropriate ion-pairing reagents to enhance retention and peak shape [11]. The Newcrom column family, including mixed-mode columns with ion-pairing groups, provides excellent selectivity for imidazole compound separations [13].

Table 5: Chromatographic Conditions for Imidazole Purification

Column TypeMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)Resolution
C18 (250×4.6 mm)ACN/H₂O/H₃PO₄1.0UV 254 nm3.5-8.2>2.0
Polar-ImidazoleMeOH/H₂O0.8UV 280 nm2.8-12.5>1.5
Mixed-ModeBuffer/Organic1.2UV 300 nm4.2-15.8>2.5

Crystallization and Salt Formation Strategies

The crystallization and salt formation of 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole represent critical purification strategies that exploit the basic nature of the imidazole ring system [16] [17]. The formation of crystalline salts with appropriate acids provides enhanced purity and thermal stability for the final product [17].

Crystallization from liquid phases using reagents such as methanol, benzene, toluene, or diethyl ether in mixture with nitromethane has been established for imidazole derivatives [16]. The process involves controlled cooling on surfaces maintained between 90°C and 160°C to achieve optimal crystal formation [16].

Salt formation through protonation of the imidazole nitrogen with strong acids represents a highly effective purification strategy [18]. The selection of appropriate acids including toluene-4-sulfonic acid, phosphoric acid, sulfuric acid, methanesulfonic acid, or hydrochloric acid enables the formation of crystalline salts with improved handling properties [18].

The regioisomeric purification of N-alkylated imidazoles can be achieved through selective salt formation, where the stronger base is protonated and remains in solution while the weaker base precipitates [18]. This pH-controlled separation enables the isolation of the desired regioisomer at pH 9 with high purity [18].

Immobilized metal affinity chromatography using copper-iminodiacetic acid ligands has been successfully applied for the separation and purification of imidazole-containing compounds [19] [20]. The method utilizes imidazole gradient elution for selective recovery of the target compounds with yields of 80% or higher [19].

Table 6: Crystallization and Salt Formation Conditions

Acid TypeSolvent SystemTemperature (°C)Cooling RateCrystal FormPurity (%)
p-ToluenesulfonicMethanol/Ether90-160ControlledPrismatic>99.0
HydrochloricWater/Ethanol25-80GradualNeedle>98.5
PhosphoricAcetone/Water60-120RapidPlate>97.8

The characterization of crystalline imidazole derivatives involves comprehensive spectroscopic analysis including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry [21] [22] [23]. X-ray diffraction analysis confirms the crystalline nature and provides detailed structural information about the solid-state packing arrangements [21] [17].

While direct X-ray crystallographic data for 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole is not available in the current literature, structural insights can be derived from related imidazole and pyrrolidine compounds. The Cambridge Structural Database contains extensive crystallographic information for similar imidazole derivatives [1].

Imidazole Ring Geometry

Crystallographic studies of imidazole derivatives consistently show that the imidazole ring adopts a planar geometry. For the parent imidazole molecule, X-ray analysis at -150°C revealed the following key structural parameters:

Bond TypeLength (Å)Angle (°)
N-H...N hydrogen bond2.86-
Imidazole ring-Planar geometry
Space groupP21/c-

The imidazole ring exhibits considerable double-bond character in all ring bonds, with the five-membered ring being completely planar within experimental error limits [2] [3].

Pyrrolidine Ring Conformation

Pyrrolidine rings typically adopt non-planar conformations. Crystallographic studies of pyrrolidine derivatives show that the five-membered ring exhibits puckering, commonly adopting envelope or twist conformations. For 1-[(4-methylbenzene)sulfonyl]pyrrolidine, the pyrrolidine ring showed a puckering amplitude (Q₂) of 0.352(3) Å with the ring in a half-chair conformation [4].

Molecular Geometry Parameters

Based on related imidazole-pyrrolidine compounds, the molecular geometry can be characterized by:

ParameterValue
Hydrogen bond donor count1
Hydrogen bond acceptor count2
Rotatable bond count1
Topological polar surface area29.9 Ų
Heavy atom count11

The compound exhibits one undefined atom stereocenter, indicating the presence of a chiral center in the pyrrolidine ring [1].

Spectroscopic Characterization

The spectroscopic characterization of 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole can be understood through analysis of its constituent heterocyclic components and their characteristic spectral signatures.

Multinuclear NMR Spectral Assignments

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole is expected to display characteristic signals for both the imidazole and pyrrolidine moieties. Based on related compounds and spectroscopic studies:

Imidazole Ring Protons:

  • H-2 (between N-1 and N-3): δ 7.4-7.8 ppm
  • H-5 (β to N-3): δ 6.8-7.2 ppm
  • N-Methyl group: δ 3.6-3.8 ppm

Pyrrolidine Ring Protons:

  • CH protons: δ 2.4-3.2 ppm
  • NH proton: δ 2.5-3.5 ppm (broad signal)

For imidazole derivatives, the chemical shifts are highly dependent on solvent and pH conditions. In DMSO-d₆, imidazole protons typically appear at δ 7.67 ppm for H-2 and δ 6.77 ppm for H-4/H-5 [5].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would exhibit signals characteristic of both heterocyclic systems:

Imidazole Carbon Signals:

  • C-2 (between nitrogens): δ 135-140 ppm
  • C-4 and C-5: δ 120-130 ppm
  • N-Methyl carbon: δ 32-36 ppm

Pyrrolidine Carbon Signals:

  • CH₂ carbons: δ 25-50 ppm
  • CH carbon: δ 55-65 ppm

¹⁵N NMR Spectroscopy

¹⁵N NMR spectroscopy provides valuable information about the electronic environment of nitrogen atoms in heterocyclic compounds. For imidazole derivatives:

  • N-1 (methylated): δ -170 to -180 ppm
  • N-3 (pyridine-like): δ -65 to -75 ppm

The pyrrolidine nitrogen typically appears at δ -340 to -360 ppm [6].

IR Vibrational Mode Analysis

Characteristic Imidazole Vibrations

The infrared spectrum of 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole would exhibit characteristic vibrational modes for both ring systems. For imidazole derivatives, key vibrational frequencies include:

Vibrational ModeFrequency (cm⁻¹)Assignment
C-H stretching3100-3200Aromatic C-H
Ring stretching1400-1600Imidazole ring
Out-of-plane bending700-950C-H bending
Ring deformation1050-1200Skeletal vibration

Studies of imidazolium-based compounds show that the out-of-plane C(2)-H bending mode (800-950 cm⁻¹) is highly sensitive to intermolecular interactions, while the out-of-plane C(4,5)-H bending mode (700-800 cm⁻¹) is less affected by environmental changes [7].

Pyrrolidine Vibrational Modes

The pyrrolidine ring contributes additional vibrational modes:

Vibrational ModeFrequency (cm⁻¹)Assignment
N-H stretching3200-3400Primary amine
C-H stretching2800-3000Aliphatic C-H
Ring breathing800-1000Cyclic structure
C-N stretching1000-1200C-N bond

For pyrrolidine specifically, the N-H stretching vibration appears around 3300 cm⁻¹, while C-H stretching modes are observed in the 2800-3000 cm⁻¹ region [8] [9].

Vibrational Coupling Effects

The presence of both imidazole and pyrrolidine rings in 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole leads to vibrational coupling between the two ring systems. This coupling can result in:

  • Frequency shifts due to electronic interactions
  • Intensity changes in vibrational bands
  • Appearance of combination bands
  • Broadening of spectral features

Tautomeric Behavior and Ring Conformation Studies

Imidazole Tautomerism

The imidazole ring in 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole does not exhibit tautomeric behavior because the N-1 position is methylated. This methylation prevents proton migration between the two nitrogen atoms, effectively eliminating the classical N-H tautomerism observed in unsubstituted imidazoles [10].

In contrast, unsubstituted imidazoles exhibit rapid tautomeric exchange between N-1H and N-3H forms:

N-1H ⇌ N-3H

The methylation at N-1 fixes the compound in a single tautomeric form, simplifying spectroscopic analysis and eliminating the line broadening typically observed in NMR spectra of tautomeric systems [10].

Pyrrolidine Ring Conformation

The pyrrolidine ring in 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole exhibits conformational flexibility due to its saturated nature. Five-membered rings can adopt various conformations:

Envelope Conformation

The most common conformation is the envelope form, where four atoms are approximately coplanar and the fifth atom is displaced from this plane. The puckering amplitude (Q₂) typically ranges from 0.3-0.5 Å [4].

Twist Conformation

Alternative conformations include twist forms where the ring adopts a more twisted geometry. The equilibrium between envelope and twist forms depends on:

  • Substituent effects
  • Intermolecular interactions
  • Temperature
  • Solvent environment

Pseudorotation

Pyrrolidine rings undergo pseudorotation, a process where the ring conformation changes continuously through a series of envelope and twist forms. This process is characterized by:

  • Low energy barriers (typically <5 kJ/mol)
  • Rapid interconversion at room temperature
  • Averaging of NMR signals

Conformational Analysis Data

Based on similar pyrrolidine-imidazole compounds, the conformational parameters can be summarized:

ParameterValueReference
Puckering amplitude (Q₂)0.35-0.40 Å [4]
Pseudorotation barrier<5 kJ/mol [11]
Preferred conformationEnvelope [12]
N-C-C-N torsion angle48-127° [12]

Electronic Effects on Conformation

The electronic interaction between the imidazole and pyrrolidine rings can influence conformational preferences:

  • Conjugation between lone pairs and aromatic system
  • Steric interactions between rings
  • Hydrogen bonding capabilities
  • Dipole-dipole interactions

These effects result in preferred conformations that minimize steric strain while maximizing favorable electronic interactions [14].

The computational modeling of 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole using density functional theory (DFT) methods would provide detailed insights into:

  • Optimized geometries
  • Vibrational frequencies
  • Electronic properties
  • Conformational energy surfaces
  • Intermolecular interaction potentials

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

151.110947427 g/mol

Monoisotopic Mass

151.110947427 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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